4-(4-Fluorophenoxy)benzaldehyde

Anticonvulsant Maximal Electroshock Semicarbazone

4-(4-Fluorophenoxy)benzaldehyde is the sole, non-substitutable precursor to the semicarbazone V102862, a state-dependent Nav1.2 blocker with a protective index >315—surpassing carbamazepine by 3-fold. Sourcing the exact 4-(4-fluorophenoxy) regiochemistry is essential; removing or relocating the fluorine abolishes anticonvulsant activity. Procure high-purity solid (≥98%) for reliable synthesis of this well-characterized CNS pharmacological probe.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 137736-06-2
Cat. No. B144913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)benzaldehyde
CAS137736-06-2
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
InChIKeyYUPBWHURNLRZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenoxy)benzaldehyde (CAS 137736-06-2): A Validated Pharmaceutical Intermediate with Documented Supply Chain Lineage


4-(4-Fluorophenoxy)benzaldehyde (CAS 137736-06-2) is a fluorinated diaryl ether aldehyde with molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol [1]. Commercially, it is supplied as a solid with a melting point ranging from 75–81 °C, depending on purity specifications . This compound serves primarily as a key synthetic intermediate in the preparation of pharmacologically active semicarbazone derivatives, most notably 4-(4-fluorophenoxy)benzaldehyde semicarbazone (also designated as V102862 or Co 102862) [2]. The compound's identity is rigorously established via X-ray crystallography, which confirms a nearly planar molecular geometry (torsion angle –179(2)°) and a well-defined orthorhombic crystal lattice [3], providing a solid foundation for analytical method development and batch-to-batch quality control.

Why 4-(4-Fluorophenoxy)benzaldehyde Procurement Requires Precise Specification: The Structural Basis for Activity in Downstream Derivatives


Generic substitution among fluorinated benzaldehyde analogs is scientifically unsound for projects targeting sodium channel modulation. The 4-(4-fluorophenoxy) substitution pattern is not arbitrary; it is the specific structural requirement for generating the V102862 (Co 102862) semicarbazone lead compound, which demonstrates a protective index (PI) of >315 in maximal electroshock (MES) seizure models, a value substantially exceeding that of established anticonvulsants like carbamazepine (PI = 101) [1]. This activity is exquisitely sensitive to structural modification: when the semicarbazone pharmacophore is altered—for instance, through the removal of the fluorine atom or its relocation to alternative positions on the phenyl ring—the resultant analogs exhibit markedly diminished or absent activity in the same models [2]. Consequently, sourcing an intermediate with the correct regiochemistry is a non-negotiable prerequisite for replicating the pharmacological profile of V102862 and its derivatives, rendering generic alternatives ineffectual for this specific, high-value research trajectory.

Quantitative Differentiation of 4-(4-Fluorophenoxy)benzaldehyde as a Precursor: Comparative Data Against Key Analogs and Clinical Standards


In Vivo Anticonvulsant Efficacy: V102862 (Semicarbazone Derivative) Demonstrates Superior Protective Index Over Carbamazepine and Phenytoin

The semicarbazone derivative of 4-(4-fluorophenoxy)benzaldehyde, designated V102862 or Co 102862, exhibits a significantly higher protective index (PI) in the rat oral maximal electroshock (MES) model compared to the clinical gold standards carbamazepine and phenytoin [1]. This quantitative superiority underscores the unique value of the parent aldehyde as a precursor for developing high-margin-of-safety anticonvulsants.

Anticonvulsant Maximal Electroshock Semicarbazone

State-Dependent Sodium Channel Blockade: V102862 Exhibits Marked Selectivity for Inactivated vs. Resting Channels

The derivative V102862 acts as a potent, state-dependent blocker of mammalian voltage-gated sodium (Nav) channels, a mechanism believed to contribute to its favorable safety profile [1]. Its affinity for the inactivated state is markedly higher than for the resting state, a key biophysical property for minimizing on-target toxicity.

Sodium Channel Blocker State-Dependent Patch-Clamp

In Vivo Pharmacokinetics: Rapid Absorption of V102862 Precedes Extensive Tissue Distribution

The pharmacokinetic (PK) profile of the V102862 derivative in rats reveals a clear temporal separation between the unchanged parent drug and its radiolabeled metabolites, which is crucial for understanding its efficacy and long tissue retention [1]. The unchanged drug achieves its peak concentration rapidly, while total radioactivity peaks much later, indicating rapid absorption followed by extensive distribution and metabolic conversion.

Pharmacokinetics Oral Bioavailability Metabolism

In Vivo Efficacy in Neuropathic Pain: Phenoxyphenyl Pyridine Derivative Demonstrates Enhanced Potency Over Carbamazepine

Further chemical elaboration of the 4-(4-fluorophenoxy)benzaldehyde core into phenoxyphenyl pyridine derivatives yields compounds with significantly enhanced in vivo potency in a rat model of neuropathic pain compared to the clinical agent carbamazepine [1]. A representative compound (compound 23) achieved a similar level of pain reversal at a ten-fold lower oral dose, demonstrating the potential of this scaffold for developing potent analgesics.

Neuropathic Pain Sodium Channel Inhibitor Analgesic

Targeted Application Scenarios for 4-(4-Fluorophenoxy)benzaldehyde Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery (Anticonvulsants and Analgesics)

Medicinal chemistry teams engaged in designing next-generation anticonvulsants or sodium channel blockers for pain should prioritize 4-(4-fluorophenoxy)benzaldehyde as a core synthetic intermediate. The derived semicarbazone V102862 has a proven protective index (PI > 315) that surpasses carbamazepine (PI = 101) and phenytoin (PI > 21.6) in the MES model, as established in Section 3 [1]. Furthermore, the scaffold has been successfully elaborated into potent, orally active analgesics that show a 10-fold potency advantage over carbamazepine in neuropathic pain models [2]. This compound offers a direct entry point into a well-characterized and highly promising chemical space for CNS disorders.

Sodium Channel Pharmacology and Biophysical Mechanism Studies

For laboratories investigating the biophysics of voltage-gated sodium channels, sourcing this compound is essential for preparing the tool compound V102862. As detailed in Section 3, V102862 demonstrates a >75-fold preference for the inactivated state (K(I) ≈ 0.4 µM) over the resting state (K(R) ≈ 30 µM) of the Nav1.2 channel [3]. This pronounced state-dependence is a critical feature for developing safer channel blockers and serves as a benchmark for evaluating new chemical entities. Access to the pure aldehyde precursor ensures reliable synthesis of this valuable pharmacological probe.

ADME and Toxicology Studies of Fluorinated Semicarbazones

This aldehyde is a requisite starting material for generating V102862 for absorption, distribution, metabolism, and excretion (ADME) studies. As shown in Section 3, the pharmacokinetic profile of V102862 is well-defined, with rapid oral absorption (Tmax = 1 h for parent drug) followed by extensive tissue distribution and a prolonged elimination phase for metabolites (tissue half-life ~14 days) [4]. This established ADME profile makes the compound a valuable comparator or tool compound in drug metabolism and safety assessment studies, particularly for understanding the disposition of fluorinated diaryl ethers.

Analytical Method Development and Reference Standard Qualification

The well-defined physical and structural properties of 4-(4-fluorophenoxy)benzaldehyde—including its specific melting point range (75–81 °C) and single-crystal X-ray structure—make it an excellent candidate for use as a reference standard in analytical chemistry [5]. Its use in developing and validating HPLC, LC-MS, or NMR methods for quantifying similar fluorinated benzaldehyde intermediates in complex reaction mixtures or biological matrices is a practical and high-value application, ensuring robust quality control and metabolic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.